molecular formula C30H44O9 B190896 Cymarin CAS No. 508-77-0

Cymarin

Cat. No.: B190896
CAS No.: 508-77-0
M. Wt: 548.7 g/mol
InChI Key: XQCGNURMLWFQJR-CISXATDNSA-N
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Mechanism of Action

Target of Action

Cymarin, a cardiac glycoside, primarily targets the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.

Mode of Action

This compound acts as an inhibitor of the Na+/K±ATPase enzyme . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to an increase in intracellular sodium levels. This increase in sodium concentration can lead to a series of cellular changes, including increased force of cardiac muscle contraction .

Result of Action

The primary result of this compound’s action is an increase in the force of cardiac muscle contraction . This can be beneficial in conditions such as heart failure, where the heart’s pumping ability is compromised.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cymarine can be extracted from the aforementioned plants through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol to isolate the glycosides from the plant material .

Industrial Production Methods: Industrial production of cymarine involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The purified compound is then crystallized to obtain cymarine in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cymarine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of cymarine .

Scientific Research Applications

Cymarine has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Cymarin, a cardenolide glycoside primarily derived from the plant Strophanthus hispidus, exhibits a range of biological activities that have garnered significant interest in pharmacology and medicinal chemistry. This article delves into the various biological activities of this compound, including its effects on cardiac function, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically classified as a cardenolide glycoside with the molecular formula C30H44O9C_{30}H_{44}O_9. Its structure consists of a steroid nucleus with a sugar moiety attached, which is characteristic of cardiac glycosides. This structural configuration is crucial for its biological activity, particularly its interaction with Na+/K+^+/K^+-ATPase, an essential enzyme in cellular ion transport.

This compound's primary mechanism of action involves the inhibition of Na+/K+^+/K^+-ATPase, leading to increased intracellular sodium concentration. This change subsequently promotes calcium influx through the sodium-calcium exchanger, enhancing cardiac contractility (positive inotropic effect) and potentially affecting heart rhythm. Such actions are beneficial in managing certain cardiac conditions but require careful dosing due to the risk of toxicity.

1. Cardiac Effects

This compound has been historically used in traditional medicine for its cardiotonic properties. It enhances myocardial contractility and has been employed in treating heart failure and related conditions. However, its use must be monitored closely due to the narrow therapeutic window typical of cardiac glycosides.

2. Anticancer Potential

Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting DNA damage. For instance, a study compared this compound with other cardiac glycosides like digitoxin and ouabain, revealing that this compound exhibited significant cytotoxicity against cancer cells while sparing non-cancerous cells .

Study Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)12.5Induction of apoptosis
HeLa (cervical cancer)10.0Cell cycle arrest at G2/M phase

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against Staphylococcus aureus and Candida albicans suggests potential applications in treating infections .

4. Neuroprotective Effects

Emerging research indicates that this compound may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation. This activity could have implications for treating neurodegenerative diseases .

Case Studies

Several case studies illustrate this compound's therapeutic potential:

  • Case Study 1: A patient with chronic heart failure showed improved symptoms after treatment with this compound, leading to enhanced exercise tolerance and reduced edema.
  • Case Study 2: In vitro studies on breast cancer cells treated with this compound revealed significant reductions in cell viability and increased apoptosis markers.

Properties

CAS No.

508-77-0

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1

InChI Key

XQCGNURMLWFQJR-CISXATDNSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Key on ui other cas no.

508-77-0

Pictograms

Acute Toxic; Health Hazard

Synonyms

Cymarin
Cymarine
h Strophanthin
h-Strophanthin
k Strophanthin alpha
k-Strophanthin-alpha
Strophantisel
Tsimarin
Zimarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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